3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

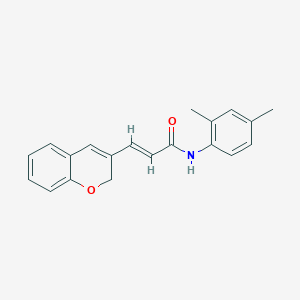

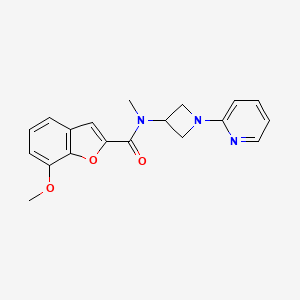

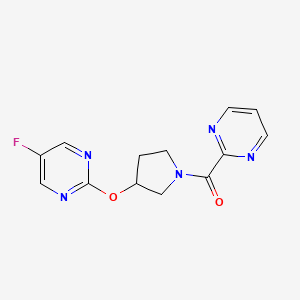

The compound "3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide" is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of bromo, methoxy, and nitro substituents on the benzothiazole core can significantly influence the chemical and physical properties of the compound, as well as its biological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the formation of the core benzothiazole ring followed by the introduction of various substituents. In the case of "3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide," the synthesis would likely involve a stepwise process where the core structure is first synthesized and then functionalized with the appropriate bromo, methoxy, and nitro groups. The synthesis of similar compounds has been reported, where good yields and spectroscopic characterization confirm the structure of the synthesized molecules .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. These methods provide detailed information about the crystal system, lattice constants, and molecular geometry. For instance, a related compound with a methoxyphenyl benzamide moiety was found to crystallize in a triclinic system, and its molecular geometry was in good agreement with theoretical calculations performed using density functional theory (DFT) . Similar analysis methods would be applicable to "3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide" to determine its precise molecular structure.

Chemical Reactions Analysis

The reactivity of benzothiazole derivatives can be influenced by the substituents present on the ring system. The nitro group, in particular, is an electron-withdrawing group that can affect the electron density of the molecule and its participation in chemical reactions. The molecular electrostatic potential (MEP) surface map can be used to investigate the chemical reactivity of the molecule, providing insights into potential reaction sites and interactions with other molecules . The synthesis and reactivity of similar compounds have been explored, indicating that the presence of substituents can lead to a variety of intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like bromo, methoxy, and nitro groups can alter these properties. For example, the introduction of electron-donating methoxy groups can increase the electron density of the molecule, potentially affecting its solubility and stability. The antioxidant properties of benzothiazole derivatives have also been studied, with some compounds showing significant activity in free radical scavenging assays . Theoretical calculations, such as DFT, can be used to rationalize the observed properties and reactivity of these compounds .

Scientific Research Applications

Anti-Infective Properties

Thiazolides, including derivatives modified with bromo-, show promising anti-infective properties. These compounds are effective against a variety of pathogens including helminths, protozoa, enteric bacteria, and viruses. The bromo-thiazolides, in particular, trigger apoptosis in proliferating mammalian cells, which might also contribute to their effectiveness against intracellular pathogens (Hemphill, Müller & Müller, 2012).

Antitumor Activity

Benzothiazole derivatives exhibit selective cytotoxicity against tumorigenic cell lines. Research indicates that these compounds, especially the biologically stable derivatives without nitro groups, have significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).

Photodynamic Therapy

Novel benzothiazole derivatives have been identified with impressive properties suitable for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment (Pişkin, Canpolat & Öztürk, 2020).

Antimicrobial and Antifungal Agents

Benzothiazole derivatives have been synthesized and demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. These compounds show activity superior to that of reference drugs in most cases, indicating their potential as powerful antimicrobial agents (Liaras et al., 2011).

Synthesis and Characterization

Various studies have focused on the synthesis, characterization, and evaluation of benzothiazole derivatives for different biological activities. These include exploring their analgesic, antifungal, antibacterial, and antiproliferative activities, further emphasizing the broad spectrum of potential applications of these compounds in scientific research (Raj et al., 2007).

Future Directions

Future research could focus on elucidating the synthesis, chemical reactions, mechanism of action, and safety profile of “3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide”. Additionally, its potential applications in various fields such as medicine, industry, and biology could be explored .

Mechanism of Action

Target of Action

The compound contains a benzothiazole ring, which is a heterocyclic compound. Benzothiazoles are known to have diverse biological activities and can interact with various biological targets. For instance, some benzothiazoles have been found to inhibit phosphodiesterase , but without specific studies, it’s hard to identify the exact target of this compound.

properties

IUPAC Name |

3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O4S/c1-23-11-6-10(19(21)22)7-12-13(11)17-15(24-12)18-14(20)8-3-2-4-9(16)5-8/h2-7H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQKYSRZEOQMKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2515617.png)

![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2515628.png)

![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)